

Technical Guide: Physicochemical Properties of (R)-1-Boc-2-piperidineacetic acid

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Compound of Interest

Compound Name: (R)-1-Boc-2-piperidineacetic acid

Cat. No.: B558508

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **(R)-1-Boc-2-piperidineacetic acid** is a chiral building block widely utilized in medicinal chemistry and pharmaceutical development.^{[1][2]} Its structure, which incorporates a piperidine ring protected by a tert-butyloxycarbonyl (Boc) group, makes it a valuable intermediate in the synthesis of complex bioactive molecules, particularly in the development of analgesics and central nervous system agents.^{[1][2]} This document provides a concise summary of its core molecular properties.

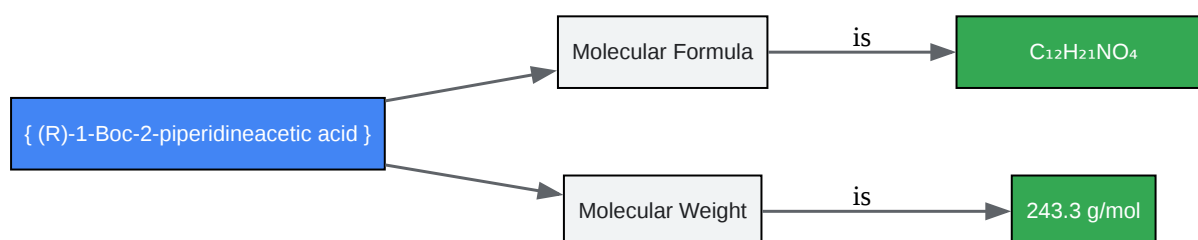
Quantitative Molecular Data

The fundamental molecular attributes of **(R)-1-Boc-2-piperidineacetic acid** are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and synthetic planning.

Property	Value	Source
Molecular Formula	C ₁₂ H ₂₁ NO ₄	^{[1][2][3][4]}
Molecular Weight	243.3 g/mol	^{[1][2][5]}
Appearance	White solid	^[1]
Melting Point	93-97 °C	^[1]
CAS Number	351410-32-7	^[1]

Molecular Information Overview

The following diagram illustrates the relationship between the compound and its primary molecular identifiers.



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Caption: Core molecular properties of **(R)-1-Boc-2-piperidineacetic acid**.

Experimental Protocols

Detailed experimental protocols for the synthesis or application of **(R)-1-Boc-2-piperidineacetic acid** are specific to individual research objectives. This compound serves as a key intermediate in various synthetic pathways, including the development of piperidine-based drugs and peptide-based therapeutics.^{[1][2]} Researchers should consult specialized synthetic chemistry literature for detailed methodologies relevant to their specific target molecules.

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